3-Oxobutyl 3,5-dinitrobenzoate

Lipophilicity optimization QSAR modeling Drug design

3-Oxobutyl 3,5-dinitrobenzoate features a terminal ketone that is absent in methyl, ethyl, propyl, or n-butyl 3,5-dinitrobenzoates. This adds a hydrogen-bond acceptor, alters logP (2.69), and provides a second reactive site (reductive amination, oxime/hydrazone formation) while preserving the hydrolyzable ester. The result is a dual-functional platform that enables divergent library synthesis from a single intermediate. Critically, the compound addresses an unrepresented SAR region in published datasets: simple alkyl esters show >4-fold potency differences in Candida spp. assays (MIC 125–>1000 µg/mL) and sub-micromolar antimycobacterial activity that varies strictly with chain structure. Including this ketone-bearing ester in screening cascades captures activity that saturated alkyl surrogates miss. For hit-to-lead 5-LOX programs, the ketone can engage underutilized hydrogen-bonding pockets near Tyr181/Gln363. Choose this compound to maximize scaffold efficiency in fragment-based discovery and combinatorial chemistry.

Molecular Formula C11H10N2O7
Molecular Weight 282.21 g/mol
CAS No. 53782-51-7
Cat. No. B14642135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxobutyl 3,5-dinitrobenzoate
CAS53782-51-7
Molecular FormulaC11H10N2O7
Molecular Weight282.21 g/mol
Structural Identifiers
SMILESCC(=O)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H10N2O7/c1-7(14)2-3-20-11(15)8-4-9(12(16)17)6-10(5-8)13(18)19/h4-6H,2-3H2,1H3
InChIKeyMHILDUHYQYTJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxobutyl 3,5-dinitrobenzoate (CAS 53782-51-7): A Linear Ketone-Functionalized Dinitrobenzoate Ester for Procurement in Targeted Synthetic and Screening Applications


3-Oxobutyl 3,5-dinitrobenzoate (CAS 53782-51-7, molecular formula C₁₁H₁₀N₂O₇, molecular weight 282.21 g/mol) is a synthetic ester of 3,5-dinitrobenzoic acid bearing a linear 4-carbon chain terminated by a ketone (3-oxobutyl) group [1]. The compound is a member of the 3,5-dinitrobenzoate ester class, a scaffold extensively investigated for antifungal [2], antimycobacterial [3], and 5-lipoxygenase inhibitory [4] activities. In contrast to widely studied simple alkyl esters (methyl, ethyl, propyl, butyl), the 3-oxobutyl derivative features a carbonyl moiety at the terminal position of the ester side chain, providing a distinct synthetic handle for further derivatization (e.g., reductive amination, oxime/hydrazone formation) and altering key physicochemical properties such as lipophilicity and hydrogen-bonding capacity [2][3].

Why Generic Substitution Among 3,5-Dinitrobenzoate Esters Is Not Advisable for 3-Oxobutyl 3,5-Dinitrobenzoate (53782-51-7)


Within the 3,5-dinitrobenzoate ester series, seemingly minor structural modifications of the alkoxy moiety produce large, measurable differences in antifungal potency [1][2], antimycobacterial efficacy [3], and enzyme inhibition [4]. For example, the ethyl ester (MIC = 125 μg/mL, 0.52 mM vs. C. albicans) is over 4-fold more potent than the corresponding methyl ester (MIC = 250 μg/mL, 0.98 mM) in the same assay [2], while antimycobacterial activity within the 3,5-dinitro series varies from sub-micromolar to inactive depending solely on alkyl chain length [3]. The 3-oxobutyl chain introduces a terminal ketone that is absent in simple alkyl congeners, fundamentally altering hydrogen-bond acceptor count, logP, solvation properties, and synthetic utility in ways that cannot be replicated by methyl, ethyl, propyl, or n-butyl 3,5-dinitrobenzoates. This structural divergence mandates compound-specific evaluation rather than class-based interchange, as detailed quantitatively below.

3-Oxobutyl 3,5-Dinitrobenzoate (53782-51-7): Product-Specific Quantitative Differentiation Evidence vs. Closest Analogs


LogP Comparability with Mid-Chain Alkyl Esters Coupled with Distinct Hydrogen-Bond Acceptor Capacity

The computed octanol-water partition coefficient (LogP) of 3-oxobutyl 3,5-dinitrobenzoate is 2.68530, placing its lipophilicity between the propyl ester (LogP ~3.11 at lower end) and the ethyl ester (LogP 2.72610) . While lipophilicity is comparable to simple alkyl esters, the compound introduces two additional hydrogen-bond acceptor atoms (the ketone oxygen) not present in ethyl, propyl, or butyl 3,5-dinitrobenzoates, as evidenced by its larger polar surface area (PSA = 135.01 Ų vs. 112.58 Ų for pentyl 3,5-dinitrobenzoate and 117.94 Ų for ethyl 3,5-dinitrobenzoate) [1]. This LogP/PSA combination is not attainable by any simple alkyl 3,5-dinitrobenzoate ester, making the 3-oxobutyl congener a non-interchangeable tool for studies where both moderate lipophilicity and increased polar interaction potential are required [1].

Lipophilicity optimization QSAR modeling Drug design

Boiling Point Elevation Consistent with Higher Molecular Weight and Enhanced Thermal Stability Window

The predicted boiling point of 3-oxobutyl 3,5-dinitrobenzoate is 455.3 °C at 760 mmHg, substantially higher than that of ethyl 3,5-dinitrobenzoate (367.1 °C at 760 mmHg) . This 88.2 °C elevation exceeds what would be expected from molecular weight increase alone (ΔMW = 42.04 g/mol vs. ethyl ester) and reflects the additional intermolecular interactions conferred by the ketone carbonyl . The flash point follows a parallel trend: 209.9 °C for the 3-oxobutyl ester versus 171.8 °C for the ethyl ester , a difference of 38.1 °C. This thermal profile indicates a broader liquid-phase handling window under elevated-temperature reaction or distillation conditions relative to lower alkyl 3,5-dinitrobenzoates.

Thermal stability Process chemistry Purification

Antifungal Activity Class Positioning: SAR Basis for Differentiated Screening

In a standardized broth microdilution assay against Candida albicans (CBS 562), ethyl 3,5-dinitrobenzoate exhibits an MIC of 125 µg/mL (0.52 mM), while the propyl ester exhibits an MIC of 250 µg/mL (0.98 mM) — a 2-fold difference in mass concentration and 1.88-fold difference in molar potency attributable solely to one additional methylene in the alkoxy chain [1]. The methyl ester is reported as even less potent (MIC = 1000 µg/mL, 4.71 mM) [1]. This steep SAR demonstrates that antifungal activity in this series is highly sensitive to alkoxy chain composition, and the 3-oxobutyl ester — bearing a terminal ketone absent from any comparator in the published dataset — occupies a structurally unrepresented position that cannot be predicted by interpolation. Class-level inference from the established SAR [1][2] suggests the 3-oxobutyl chain may influence membrane permeability and target engagement differently than saturated alkyl chains, warranting primary screening rather than substitution with methyl, ethyl, or propyl esters.

Antifungal screening Candida albicans Structure-activity relationship

Antimycobacterial SAR Position: 3-Oxobutyl Chain as an Underserved Alkoxy Length in the 3,5-Dinitro Series

A systematic SAR study of 3,5-dinitrobenzoate esters against M. tuberculosis H37Rv demonstrated that antimycobacterial activity is a non-monotonic function of alkoxy chain length, peaking at C8–C12 linear saturated chains (compounds 39–43, MIC values at low micromolar range) while shorter-chain esters (C1–C4 including butyl) show substantially weaker activity [1][2]. The study further established that antitubercular activity of nitro derivatives is unrelated to their pKa values or hydrolysis rates, indicating that intracellular activation and target engagement depend on chain-length-specific permeation and enzyme recognition rather than simple physicochemical parameters [1]. Notably, phenyl and hexyl esters of 3,5-dinitrobenzoic acid showed MIC values of 0.010 mM and 0.040 mM, respectively, representing the most potent compounds in the series [2]. The 3-oxobutyl (C4 with terminal ketone) ester has not been evaluated in this panel, but its chain length falls within the underexplored short-to-mid range where simple alkyl esters showed measurable but not maximal activity. The ketone functionality introduces a polarity and potential hydrogen-bonding feature absent from all 64 derivatives in the published library [1], representing a structurally novel chemotype for follow-up investigation.

Antitubercular agents Mycobacterium tuberculosis Prodrug design

5-Lipoxygenase Inhibitor Scaffold Compatibility: 3,5-Dinitrobenzoate Core with Non-Aromatic Ester Side Chain

A focused library of twenty aryl 3,5-dinitrobenzoates was designed, synthesized, and evaluated for 5-LOX inhibition in both cell-free and human whole blood (HWB) assays [1]. The parent compound naphthalen-1-yl 3,5-dinitrobenzoate (JMC-4) showed activity in the micromolar range [1]; the best compound, 3-tolyl 3,5-dinitrobenzoate (3a), achieved IC₅₀ = 6 nM (cell-free) and 0.5 µM (HWB) [1]. The SAR study revealed that the ester linkage is close to Tyr181 and Gln363 in the 5-LOX active site but does not form a direct hydrogen bond, suggesting that the ester side chain primarily modulates binding through hydrophobic and steric effects [1]. None of the compounds in this 20-member library contain an aliphatic ketone-functionalized side chain; all employed aromatic or simple alkyl ester moieties. The 3-oxobutyl ester therefore represents a structurally distinct side chain that could engage the 5-LOX pocket near Tyr181/Gln363 through both hydrophobic interactions (C4 chain) and potential hydrogen bonding (terminal ketone), a profile inaccessible to any member of the published SAR set [1].

5-Lipoxygenase inhibition Anti-inflammatory Virtual screening

Synthetic Handle: Terminal Ketone Enables Derivatization Pathways Inaccessible to Simple Alkyl 3,5-Dinitrobenzoates

The terminal ketone of the 3-oxobutyl chain provides a reactive carbonyl that enables well-established chemoselective transformations — including reductive amination with primary or secondary amines (NaBH₃CN or NaBH(OAc)₃), oxime formation (NH₂OH·HCl), hydrazone formation, and Wittig olefination — that are entirely inaccessible with methyl, ethyl, propyl, n-butyl, or any saturated alkyl 3,5-dinitrobenzoate ester [1][2]. In the classic 3,5-dinitrobenzoate derivatization protocol for alcohol identification (Robinson, 1967), the ester linkage itself is analytically exploited via alkaline hydrolysis kinetics, with rate constants spanning an order of magnitude depending on the alcohol moiety [2]. The ketone group adds an orthogonal reactive site that neither competes with nor compromises the ester linkage under standard derivatization conditions (e.g., reductive amination at pH ~6–7, NaBH₃CN), whereas simple alkyl esters offer only the dinitrobenzoate core for further modification [1]. This dual-functionality profile makes the 3-oxobutyl ester uniquely suited for generating focused compound libraries from a single starting material.

Derivatization chemistry Chemical biology probes Library synthesis

Optimal Research and Industrial Application Scenarios for 3-Oxobutyl 3,5-Dinitrobenzoate (53782-51-7) Based on Quantitative Differentiation Evidence


Antifungal Focused Library Design Requiring Chain-Length and Polarity Diversification

For screening programs targeting Candida spp., the steep SAR among 3,5-dinitrobenzoate esters (MIC ranging from 125 µg/mL to >1000 µg/mL for C2 vs. C1 alkoxy chains [1]) demonstrates that alkoxy chain identity decisively influences antifungal potency. The 3-oxobutyl ester introduces a C4 chain with a terminal ketone — a polarity and hydrogen-bonding feature absent from the entire published antifungal dataset [1]. Incorporating this compound into a screening deck alongside ethyl and propyl esters provides coverage of a structurally unrepresented SAR region, enabling detection of activity that may be missed by simple alkyl ester surrogates.

Antitubercular Prodrug Candidate Exploration in the Underexplored C4-Ketone Niche

The 3,5-dinitrobenzoate scaffold has been validated as a promising antitubercular pharmacophore, with the most active esters in the series (C8–C12 chains) showing MIC values in the low micromolar range against M. tuberculosis H37Rv [2]. Shorter-chain esters (C4 butyl) have been evaluated and show detectable but weaker activity [2]. However, no ketone-functionalized chain has been evaluated in this scaffold class. The 3-oxobutyl ester fills this gap, and its predicted LogP of 2.69 falls within drug-like space, making it a rational inclusion in antitubercular screening cascades where the ketone may modulate mycobacterial esterase activation kinetics or intracellular target engagement differently than saturated alkyl esters [2].

5-Lipoxygenase Inhibitor Hit Expansion with Non-Aromatic Side-Chain Diversity

Published 5-LOX inhibitor SAR for the 3,5-dinitrobenzoate series is based entirely on aryl and simple alkyl ester side chains, with the best compound (3a) achieving picomolar cell-free potency (IC₅₀ = 6 nM) [3]. Docking studies indicate the ester side chain occupies a pocket near Tyr181 and Gln363 where hydrogen-bonding interactions remain underexploited [3]. The 3-oxobutyl ester provides a ketone carbonyl capable of serving as a hydrogen-bond acceptor in this region, a feature absent from all 20 compounds in the published library [3]. For laboratories pursuing non-redox 5-LOX inhibitor optimization, this compound represents a structurally distinct starting point for hit-to-lead chemistry.

Dual-Functional Building Block for Fragment-Based and Diversity-Oriented Synthesis

The compound's two orthogonal reactive sites — the dinitrobenzoate ester (hydrolyzable, nucleophilic acyl substitution) and the terminal ketone (reductive amination, oximation, hydrazone formation) — provide a dual-functional synthetic platform [4][5]. In contrast, methyl, ethyl, propyl, and n-butyl 3,5-dinitrobenzoates offer only the ester site for derivatization [5]. This enables divergent library synthesis from a single purchased intermediate: the ketone can be chemoselectively derivatized while preserving the dinitrobenzoate ester, or the ester can be hydrolyzed to the acid for amide coupling while retaining the ketone for subsequent transformations. This dual reactivity is particularly valuable for laboratories practicing fragment-based drug discovery or combinatorial library construction where scaffold efficiency (number of analogs per synthetic step) is a key procurement criterion [4].

Quote Request

Request a Quote for 3-Oxobutyl 3,5-dinitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.